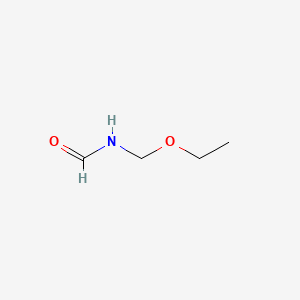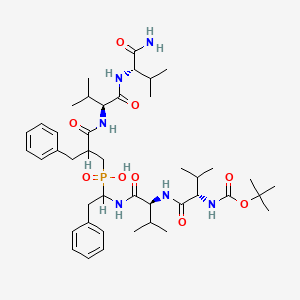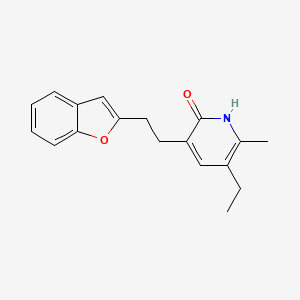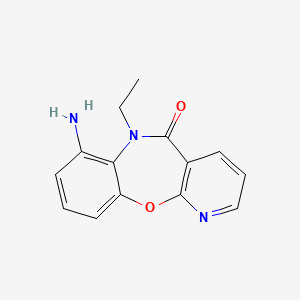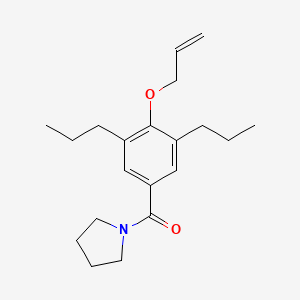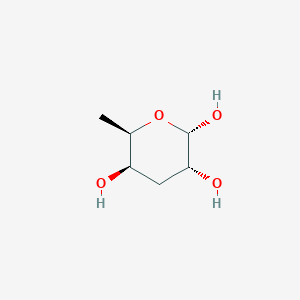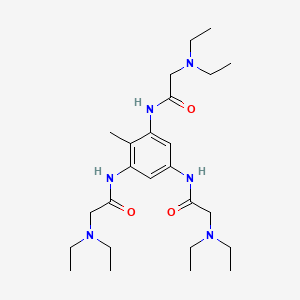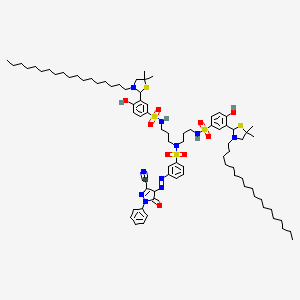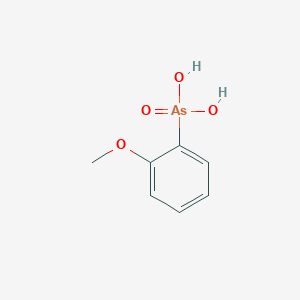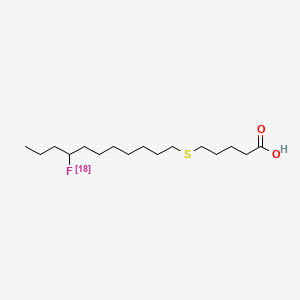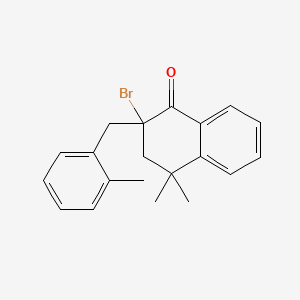
2-Bromo-4,4-dimethyl-2-(2-methylbenzyl)-3,4-dihydro-1(2H)-naphthalenone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-4,4-dimethyl-2-(2-methylbenzyl)-3,4-dihydro-1(2H)-naphthalenone is an organic compound that belongs to the class of naphthalenones This compound is characterized by the presence of a bromine atom, a dimethyl group, and a methylbenzyl group attached to a dihydronaphthalenone core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4,4-dimethyl-2-(2-methylbenzyl)-3,4-dihydro-1(2H)-naphthalenone typically involves multi-step organic reactions. One common approach might include:
Bromination: Introduction of the bromine atom to the naphthalenone core.
Alkylation: Addition of the dimethyl and methylbenzyl groups under specific conditions.
Cyclization: Formation of the dihydronaphthalenone structure through cyclization reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions could convert the compound into more saturated analogs.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium cyanide (NaCN).
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while substitution could introduce various functional groups in place of the bromine atom.
科学研究应用
Chemistry
In chemistry, this compound could be used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for organic synthesis.
Biology and Medicine
In biological and medicinal research, derivatives of this compound might be explored for their potential pharmacological activities. For instance, they could be investigated for anti-inflammatory, antimicrobial, or anticancer properties.
Industry
In industry, this compound might find applications in the development of new materials, such as polymers or advanced coatings, due to its structural properties.
作用机制
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological system being studied.
相似化合物的比较
Similar Compounds
2-Bromo-4,4-dimethyl-3,4-dihydro-1(2H)-naphthalenone: Lacks the methylbenzyl group.
4,4-Dimethyl-2-(2-methylbenzyl)-3,4-dihydro-1(2H)-naphthalenone: Lacks the bromine atom.
2-Bromo-4,4-dimethyl-2-(phenyl)-3,4-dihydro-1(2H)-naphthalenone: Has a phenyl group instead of a methylbenzyl group.
Uniqueness
The presence of both the bromine atom and the methylbenzyl group in 2-Bromo-4,4-dimethyl-2-(2-methylbenzyl)-3,4-dihydro-1(2H)-naphthalenone makes it unique compared to its analogs. This combination of functional groups can impart distinct chemical reactivity and potential biological activity.
属性
CAS 编号 |
30765-56-1 |
|---|---|
分子式 |
C20H21BrO |
分子量 |
357.3 g/mol |
IUPAC 名称 |
2-bromo-4,4-dimethyl-2-[(2-methylphenyl)methyl]-3H-naphthalen-1-one |
InChI |
InChI=1S/C20H21BrO/c1-14-8-4-5-9-15(14)12-20(21)13-19(2,3)17-11-7-6-10-16(17)18(20)22/h4-11H,12-13H2,1-3H3 |
InChI 键 |
QUILCJBMGKHGDA-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1CC2(CC(C3=CC=CC=C3C2=O)(C)C)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


